t-Butylzinc bromide
CAS No.:
Cat. No.: VC13944081
Molecular Formula: C4H9BrZn
Molecular Weight: 202.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H9BrZn |
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Molecular Weight | 202.4 g/mol |
IUPAC Name | zinc;2-methylpropane;bromide |
Standard InChI | InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | HGPHQCSSTFBAML-UHFFFAOYSA-M |
Canonical SMILES | C[C-](C)C.[Zn+2].[Br-] |
Introduction
Chemical Identity and Synthesis
t-Butylzinc bromide is synthesized via direct insertion of zinc dust into the C–Br bond of tert-butyl bromide (2-bromo-2-methylpropane) in solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . The reaction is facilitated by stoichiometric lithium chloride (LiCl), which enhances the efficiency of subsequent coupling reactions .
Key Synthesis Parameters
Parameter | Value/Detail | Source |
---|---|---|
Solvent | THF or 2-MeTHF | |
Temperature | 80°C | |
Reaction Time | 16 hours | |
Catalyst | LiCl (stoichiometric amount) | |
Yield (organozinc species) | Near-quantitative (>90%) |
Physicochemical Properties
t-Butylzinc bromide is a colorless to pale yellow liquid, highly reactive, and sensitive to air and moisture. Below are its critical properties:
Table 1: Physicochemical Properties
Reactivity and Applications
t-Butylzinc bromide serves as a reagent in cross-coupling reactions, particularly for introducing tert-butyl groups. Its reactivity is influenced by solvent choice and halide type (Br vs. I).
Cross-Coupling Reactions
In palladium-catalyzed α-arylation, t-Butylzinc bromide reacts with aryl halides to form carbon-carbon bonds. For example:
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tert-Butyl acetate + phenyl bromide → α-arylated ester (quantitative yield under Pd catalysis) .
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Limitations: Lower reactivity compared to tert-butylzinc iodide in multicomponent Mannich reactions (16% vs. 99% yield for iodide) .
Solvent and Halide Effects
Identifier | Value | Source |
---|---|---|
CAS | 7565-59-5 | |
EINECS | Not listed | |
HS Code | 29319090 | |
Supplier | Rieke Metals, Vulcanchem, Chemdad | |
Typical Concentration | 0.5 M in THF |
Case Studies and Research Insights
Multicomponent Mannich Reactions
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THF + LiCl: Primary bromides react better than secondary ones.
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tert-Butylzinc bromide: Low yield (16%) in Mannich reactions due to steric hindrance .
Functional Group Tolerance
Functionalized organozinc bromides (e.g., cyano, ester groups) can be synthesized but show limited reactivity in cross-couplings .
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